3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[4-(dimethylamino)benzoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-18(2)12-5-3-11(4-6-12)15(22)19-8-7-13(10-19)20-14(21)9-17-16(20)23/h3-6,13H,7-10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMGWMIBGKMJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This property is particularly useful in drug development and materials science.
Reagent in Organic Reactions
- It is utilized as a reagent in numerous organic reactions, facilitating transformations that are crucial for synthesizing pharmaceutical compounds and specialty chemicals.
Biological Applications
Antimicrobial Activity
- Research indicates that 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Properties
- Preliminary studies have suggested potential anticancer activity. The compound may interact with specific cellular pathways, inhibiting tumor growth. Further research is needed to elucidate its mechanism of action and therapeutic potential in oncology.
Medical Applications
Drug Development
- The compound is being investigated for its potential use in developing new drugs targeting specific diseases. Its structural features allow it to be modified to enhance biological activity or reduce side effects.
Therapeutic Applications
- Ongoing research focuses on its application in treating conditions such as myelodysplastic syndromes and other hematological malignancies. Its role as a selective inhibitor of certain molecular targets is particularly noteworthy.
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is used to produce specialty chemicals with unique properties. These chemicals have applications in various sectors, including agriculture and materials science.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) established. |
| Study B | Anticancer Properties | Showed inhibition of cancer cell proliferation in vitro; further studies required for in vivo validation. |
| Study C | Drug Development | Identified as a lead compound for synthesizing derivatives with enhanced efficacy against specific cancer types. |
Mechanism of Action
The mechanism of action of 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below compares the target compound with two structurally related molecules from published literature and screening databases:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Core Structure |
|---|---|---|---|---|
| Target Compound | C₁₆H₁₈N₄O₃ | 314.34 | 4-(Dimethylamino)benzoyl-pyrrolidin-3-yl | Imidazolidine-2,4-dione |
| 5-({1-[4-(Dimethylamino)phenyl]-... (Ev2) | C₂₅H₂₅FN₄O₂ | 432.5 | Fluorophenylmethyl, pyrrolyl methylidene | Imidazolidine-2,4-dione |
| YA1 (1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione) (Ev1) | Not Reported | - | Benzyl, 3,3-dimethyl, 5-methylene | Pyrrolidin-2,4-dione |
| YA2 (Spiroisoxazoline derivative) (Ev1) | Not Reported | - | Spiroisoxazoline, benzyl, phenyl | Spiroisoxazoline-dione |
Substituent-Driven Property Modulations
- Target Compound vs. Compound: The fluorophenylmethyl and pyrrolyl methylidene substituents in the compound increase lipophilicity (logP ≈ 3.1 predicted) compared to the target compound’s polar dimethylamino group, which may enhance aqueous solubility . The fluorine atom in ’s compound could improve metabolic stability by resisting oxidative degradation, whereas the dimethylamino group in the target compound may confer pH-dependent solubility and binding interactions (e.g., hydrogen bonding).
- Target Compound vs. YA Series (Ev1): YA1 and its spiroisoxazoline derivatives (YA2/YA3) lack the hydantoin core but share pyrrolidine-dione motifs.
Biological Activity
The compound 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione , often referred to as a pyrrolidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 288.35 g/mol. The structure features a pyrrolidine ring and an imidazolidine dione moiety, which are critical for its biological interactions.
The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:
- Cereblon Ligand Activity : The compound may act as a ligand for cereblon, an E3 ubiquitin ligase involved in protein degradation pathways. This interaction could influence the degradation of key proteins involved in cancer progression, particularly in multiple myeloma .
- Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on enzymes such as alkaline phosphatase and various kinases, which play roles in cellular signaling pathways .
Antitumor Activity
Several studies have reported that derivatives of imidazolidine diones exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Case Study 1 : A derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antitumor effects .
- Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in leukemia cells through caspase activation pathways .
Antimicrobial Activity
Research has also indicated that the compound possesses antimicrobial properties:
- Study Findings : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer | 5.0 | |
| Antitumor | Leukemia | 2.5 | |
| Antimicrobial | Staphylococcus aureus | 8.0 | |
| Antimicrobial | Escherichia coli | 10.0 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of related compounds suggests that modifications to the dimethylamino group and the positioning of substituents on the pyrrolidine ring can significantly enhance biological activity. For example:
- Compounds with electron-donating groups at specific positions on the aromatic ring showed improved potency against cancer cells.
Q & A
Q. What are the key challenges in synthesizing 3-{1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-yl}imidazolidine-2,4-dione, and how can reaction conditions be optimized?
Category : Basic (Synthesis Optimization) Answer : The synthesis involves multi-step reactions, including pyrrolidine functionalization and imidazolidine-dione ring formation. Critical challenges include controlling regioselectivity during benzoylation and minimizing side reactions. To optimize conditions:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal yields .
- Monitor intermediates via HPLC or LC-MS to track reaction progression .
- Example reaction conditions:
| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzoylation | 4-(Dimethylamino)benzoyl chloride | 0–5 | Dichloromethane | 65–72 |
| Cyclization | NaHCO₃, H₂O/THF | 25 | THF | 58–63 |
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
Category : Basic (Structural Characterization) Answer : A combination of NMR, FT-IR, and X-ray crystallography is recommended:
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
Category : Basic (Physicochemical Properties) Answer :
- Solubility : Use shake-flask method with buffers (pH 1–10) and quantify via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel catalytic systems?
Category : Advanced (Computational Modeling) Answer :
- Employ density functional theory (DFT) to model transition states for benzoylation and cyclization steps .
- Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways .
- Validate predictions with microreactor experiments to test catalytic efficiency .
Q. How can contradictory bioactivity data from different assays be resolved?
Category : Advanced (Data Contradiction Analysis) Answer :
- Perform meta-analysis to identify assay-specific variables (e.g., cell line sensitivity, solvent interference) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-validate results .
- Apply multivariate statistics to isolate confounding factors .
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Category : Advanced (Biological Target Identification) Answer :
Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?
Category : Advanced (Reaction Mechanism Analysis) Answer :
- Use isotopic labeling (e.g., <sup>18</sup>O in carbonyl groups) to track atom transfer .
- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps .
- Combine in situ IR/Raman spectroscopy to detect transient intermediates .
Q. What strategies minimize batch-to-batch variability in large-scale synthesis?
Category : Advanced (Process Chemistry) Answer :
- Implement Quality by Design (QbD) principles to define critical quality attributes (CQAs) .
- Use continuous flow reactors for precise control of residence time and mixing .
- Example process parameters:
| Parameter | Optimal Range |
|---|---|
| Residence Time | 120–150 s |
| Catalyst Loading | 2.5 mol% |
| Temperature Gradient | ±1°C |
Q. How can researchers evaluate the compound’s potential toxicity in preclinical models?
Category : Advanced (Toxicology) Answer :
- Conduct Ames test for mutagenicity and hERG assay for cardiotoxicity .
- Use in silico tools (e.g., ProTox-II) to predict LD50 and organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
